
2-Chloro-5-(pentafluorobenzoyl)pyridine
Overview
Description
2-Chloro-5-(pentafluorobenzoyl)pyridine is a chemical compound with the molecular formula C12H3ClF5NO and a molecular weight of 307.6 . It is used for research purposes.
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions . The exact method of synthesis can vary depending on the desired yield and purity. The synthesis often involves the use of 2,3,4,5,6-Pentafluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a chlorine atom at the 2-position and a pentafluorobenzoyl group at the 5-position . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can vary depending on the reaction conditions . The compound can undergo various types of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 399.3±42.0 °C and a predicted density of 1.587±0.06 g/cm3 . Its pKa is predicted to be -2.49±0.10 .Scientific Research Applications
2-Chloro-5-(pentafluorobenzoyl)pyridine is widely used in scientific research, particularly in the fields of organic chemistry and drug discovery. In organic chemistry, this compound can be used as a reagent in the synthesis of a wide range of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. In drug discovery, this compound can be used to synthesize novel compounds with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(pentafluorobenzoyl)pyridine is not well-understood. However, it is believed to be involved in the formation of reactive intermediates that can react with other compounds in the reaction mixture. This is thought to be due to the presence of a reactive chlorine atom in the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-understood. However, it is believed that this compound may be involved in the formation of reactive intermediates that can react with other compounds in the reaction mixture. This could potentially lead to the formation of new compounds with unknown biological activities.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(pentafluorobenzoyl)pyridine is a useful reagent for laboratory experiments due to its low cost and ease of synthesis. However, there are some limitations to its use. For example, this compound is highly volatile and can easily decompose at high temperatures, making it unsuitable for use in high-temperature reactions. Additionally, this compound can be toxic if not handled properly, so it should be used with caution.
Future Directions
There are numerous potential future directions for the use of 2-Chloro-5-(pentafluorobenzoyl)pyridine. For example, it could be used to synthesize novel compounds with potential therapeutic applications. Additionally, this compound could be used in the synthesis of polymers or other materials with unique properties. Finally, this compound could be used to study the mechanism of action of other compounds or as a reagent in the synthesis of other compounds.
Safety and Hazards
properties
IUPAC Name |
(6-chloropyridin-3-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3ClF5NO/c13-5-2-1-4(3-19-5)12(20)6-7(14)9(16)11(18)10(17)8(6)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGJLRNTAAFHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)C2=C(C(=C(C(=C2F)F)F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3ClF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1453088.png)
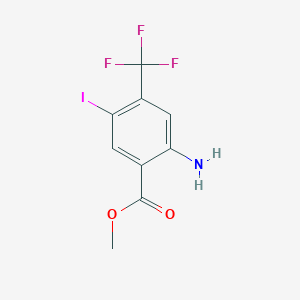
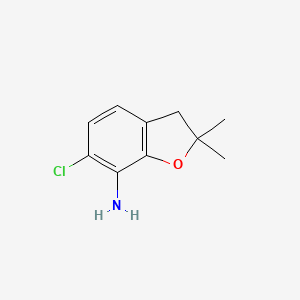

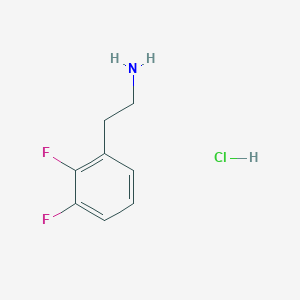



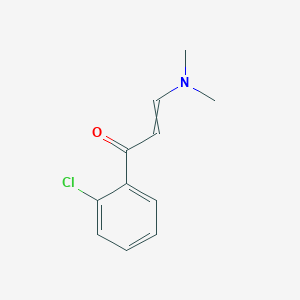

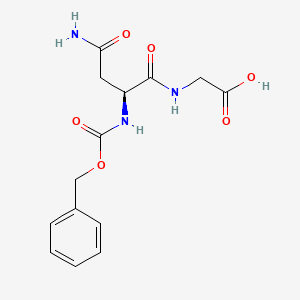
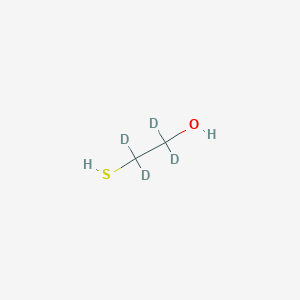
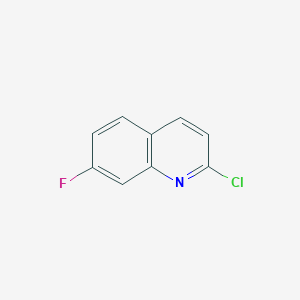
![2-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1453110.png)